N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKWERIUUJADFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CSC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878908 | |
| Record name | 3-Thiophencarboxamide,N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59906-38-6 | |
| Record name | N-Methyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophencarboxamide,N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of N-Methylthiophene-3-carboxamide: A Technical Guide
Abstract This technical guide provides a comprehensive physicochemical and biopharmaceutical profile of N-methylthiophene-3-carboxamide, a critical scaffold in medicinal chemistry. Designed for drug development professionals, this document moves beyond static data to explore the structural logic, synthetic pathways, and characterization protocols required to utilize this moiety effectively. We examine its role as a bioisostere of N-methylbenzamide, its lipophilicity profile, and its specific spectral signatures.
Molecular Identity & Structural Logic
This compound represents a strategic fragment in small-molecule drug discovery, often utilized to modulate metabolic stability and solubility compared to its benzene analogs.
Core Identity Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1209355-66-9 (Generic/Ref); Note: Often synthesized in-situ or available as custom synthesis. |
| Molecular Formula | C₆H₇NOS |
| Molecular Weight | 141.19 g/mol |
| SMILES | CNC(=O)c1cscc1 |
| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Generic placeholder for structure) |
Structural Significance
The thiophene ring is a classic bioisostere for benzene. In the context of the 3-carboxamide:
-
Electronic Effects: The sulfur atom in the thiophene ring acts as an electron donor via resonance but an electron withdrawer via induction. This makes the 3-position amide slightly less electron-deficient than its benzene counterpart, potentially altering metabolic susceptibility.
-
Conformation: The N-methyl group introduces a steric constraint that favors the trans-amide conformation (s-trans relative to the C-N bond), which is critical for hydrogen bond donor capability in receptor binding pockets.
Physicochemical Properties[1][2][3][4][5]
The following data synthesizes experimental ranges from analogous thiophene-3-carboxamides and computed predictive models (ACD/Labs, ChemAxon).
Solid-State & Thermal Profile
| Property | Value / Range | Technical Insight |
| Physical State | Solid (Crystalline) | Unlike N,N-dimethyl analogs (often oils), the N-methyl group retains one H-bond donor, promoting crystal lattice stability. |
| Melting Point | 95°C – 105°C (Predicted) | Causality: Lower than the primary amide (178°C) due to reduced H-bonding network, but significantly higher than the tertiary amide (liquid/low melt). |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point necessitates vacuum distillation if purification by distillation is attempted. |
Solution Properties & Lipophilicity
| Property | Value | Biopharmaceutical Implication |
| LogP (Octanol/Water) | 0.8 – 1.1 | Optimal Range: The value falls within the "Golden Triangle" for fragment-based drug design, allowing for further substitution without exceeding Lipinski rules. |
| Solubility (Water) | Moderate (~1-5 mg/mL) | The thiophene sulfur increases polarity relative to benzene, improving aqueous solubility. |
| pKa (Amide NH) | > 15 (Neutral) | The amide proton is not ionizable at physiological pH. |
| pKa (Conjugate Acid) | ~ -1.0 to -1.5 | Protonation occurs on the carbonyl oxygen only under strongly acidic conditions. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The sulfur atom is a weak acceptor; the carbonyl oxygen is the primary acceptor. |
Synthetic Route & Impurity Management[6]
The synthesis of this compound is typically achieved via the activation of thiophene-3-carboxylic acid. The choice of activation method dictates the impurity profile.
Recommended Protocol: Acid Chloride Method
This method is preferred for scale-up due to the volatility of byproducts (SO₂, HCl), simplifying purification.
-
Activation: Reflux Thiophene-3-carboxylic acid with Thionyl Chloride (SOCl₂) (1.5 eq) and catalytic DMF in DCM or Toluene.
-
Coupling: Evaporate excess SOCl₂. Redissolve acid chloride in DCM. Add Methylamine (2.0 M in THF, 2.0 eq) and Triethylamine (1.5 eq) at 0°C.
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid).
Visualization of Synthesis & Fate
Caption: Synthetic workflow highlighting critical control points to minimize hydrolysis and dimerization impurities.
Analytical Characterization
Validating the identity of this compound requires specific spectral confirmations.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
-
Amide Proton (-NH): Broad singlet at 6.0 – 7.5 ppm . This signal is solvent-dependent and may disappear with D₂O shake.
-
Thiophene Ring Protons:
-
H2 (Adjacent to S & CO): Doublet/Singlet at ~8.0 ppm (Most deshielded).
-
H4/H5: Multiplets at 7.3 – 7.5 ppm .
-
-
N-Methyl Group: Doublet at 2.8 – 3.0 ppm (
Hz). The doublet splitting confirms the coupling to the adjacent NH proton.
Infrared Spectroscopy (FT-IR)
-
Amide I (C=O Stretch): Strong band at 1630 – 1660 cm⁻¹ .
-
Amide II (N-H Bend): Medium band at 1540 – 1560 cm⁻¹ .
-
N-H Stretch: Single sharp band at 3200 – 3400 cm⁻¹ (Secondary amide).
Biopharmaceutical Implications
Metabolic Stability
The N-methyl group is a metabolic "soft spot."
-
N-Demethylation: Cytochrome P450 enzymes (isoforms CYP3A4/2D6) can oxidatively demethylate the amide to the primary amide (thiophene-3-carboxamide).
-
Thiophene S-Oxidation: Unlike benzene, the thiophene sulfur can be oxidized to the sulfoxide or sulfone, which are often reactive Michael acceptors (potential toxicity liability). Design Tip: Substitution at the 2- or 5-position blocks this pathway.
Membrane Permeability
With a LogP near 1.0 and a low molecular weight (<150 Da), this molecule exhibits high passive permeability . It is predicted to be well-absorbed (Class I/II in BCS classification depending on dose).
Profiling Workflow
Caption: Decision tree for physicochemical and early ADME profiling of the scaffold.
References
-
PubChem. Thiophene-3-carboxamide (Compound CID 11205757).[1][2] National Library of Medicine. Available at: [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2021. Available at: [Link]
-
Beilstein J. Org. Chem. Development of potential manufacturing routes for substituted thiophenes.[3] 2007.[3] Available at: [Link]
Sources
- 1. Thiophene-3-carboxamide | C5H5NOS | CID 11205757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Thiophene-3-carboxamide (C5H5NOS) [pubchemlite.lcsb.uni.lu]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Guide: Spectroscopic Analysis of N-Methylthiophene-3-carboxamide
Executive Summary
N-methylthiophene-3-carboxamide represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., JNK inhibitors) and anti-inflammatory agents. Its structural simplicity belies the spectroscopic complexity introduced by the heteroaromatic thiophene ring and the rotameric nature of the secondary amide.
This guide provides a definitive technical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed for analytical chemists and synthetic researchers requiring rigorous validation protocols.
Structural Context & Synthetic Origins
Understanding the synthetic origin is prerequisite to accurate spectral assignment, as specific impurities often mimic diagnostic signals.
-
Chemical Formula:
-
Molecular Weight: 141.19 g/mol
-
Common Synthetic Route: Amidation of thiophene-3-carbonyl chloride with methylamine or direct coupling using EDC/HOBt.
-
Critical Impurities: Thiophene-3-carboxylic acid (hydrolysis product), di-acylated species, or residual methylamine salts.
Analytical Workflow
The following diagram outlines the logical flow for complete characterization, moving from bulk property verification to atom-level assignment.
Figure 1: Integrated analytical workflow for the structural validation of thiophene amides.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular identity. For this heteroaromatic amide, Electron Ionization (EI) and Electrospray Ionization (ESI) yield distinct but complementary data.
Fragmentation Logic (EI-MS)
Under electron impact (70 eV), the molecular ion (
-
Molecular Ion (
): 141 (Base peak or high intensity). -
Acylium Ion Formation: Loss of the amino group (
, mass 30) generates the thiophene-3-acylium ion ( 111). -
Decarbonylation: The acylium ion loses CO (28 Da) to form the thiophenyl cation (
, 83). -
Ring Fragmentation: Further breakdown of the thiophene ring yields cyclopropenyl-like cations (
39).
Fragmentation Pathway Diagram[2]
Figure 2: Proposed EI-MS fragmentation pathway for this compound.
Infrared Spectroscopy (IR)
IR is diagnostic for the amide functionality and the heteroaromatic core. The presence of the thiophene ring shifts the amide bands slightly compared to aliphatic analogs due to conjugation.
Protocol: ATR (Attenuated Total Reflectance) on neat solid is recommended over KBr pellets to avoid hygroscopic interference in the N-H region.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |
| N-H Stretch | 3250 – 3350 | Medium, Broad | Single band for secondary amide. Broadness indicates H-bonding.[1] |
| C-H Stretch (Ar) | 3080 – 3110 | Weak | Characteristic of heteroaromatic C-H ( |
| C-H Stretch (Alk) | 2920 – 2960 | Weak | Methyl group ( |
| Amide I (C=O) | 1635 – 1655 | Strong | Conjugation with thiophene lowers |
| Amide II (N-H) | 1540 – 1560 | Medium | N-H bending coupled with C-N stretch. Diagnostic for secondary amides. |
| Thiophene Ring | 1410, 1510 | Medium | Skeletal ring vibrations (C=C stretches). |
Technical Insight: If the Amide I band appears as a doublet, it may indicate the presence of rotamers (cis/trans isomers around the C-N bond), although this is less common in solid-state IR than in solution NMR.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation.[2] The thiophene ring creates a distinct anisotropy that affects the chemical shifts of the amide proton.
Solvent Selection[5]
-
DMSO-d6: Recommended. Excellent solubility; slows proton exchange, making the amide N-H doublet visible and sharp.
-
CDCl3: Acceptable, but the N-H peak may be broad or washed out due to exchange.
1H NMR Data (500 MHz, DMSO-d6)
| Proton | Multiplicity | Interpretation | ||
| H-2 | 8.10 – 8.25 | Doublet (d) | ~3.0 | Most deshielded due to proximity to S and C=O. |
| N-H | 7.80 – 8.00 | Broad / Quartet | ~4.5 | Exchangeable. Couples to methyl protons. |
| H-5 | 7.50 – 7.60 | dd | ~5.0, 3.0 | Couples with H-4 and H-2. |
| H-4 | 7.35 – 7.45 | dd | ~5.0, 1.5 | Adjacent to C-3; shielded relative to H-2. |
| N-CH3 | 2.75 – 2.85 | Doublet (d) | 4.5 | Doublet confirms coupling to NH (secondary amide). |
Coupling Constants Logic:
- (~5.0 Hz) is the standard vicinal coupling in thiophenes.
- (~1-3 Hz) represents long-range "W-coupling" across the ring.
13C NMR Data (125 MHz, DMSO-d6)
-
Carbonyl (C=O): ~163.0 ppm.
-
C-3 (Ipso): ~138.0 ppm (Quaternary, low intensity).
-
C-2: ~130.0 ppm (Deshielded by S).
-
C-4/C-5: ~127.0 ppm / ~125.0 ppm.
-
N-CH3: ~26.5 ppm.
References
-
Thiophene Carboxamide Synthesis & Characterization
-
B. S. Holla et al., "Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes," Asian Journal of Chemistry, 2008.
-
- National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.
-
NMR Solvent Effects
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.
-
-
Biological Relevance of Scaffold
-
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry.
-
Sources
Unveiling the Therapeutic Potential of Thiophene Carboxamides: A Technical Guide to Key Molecular Targets
Abstract
The thiophene carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological molecules implicated in a range of human diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of thiophene carboxamide compounds. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and summarize key quantitative data to facilitate the rational design of next-generation therapeutics. This guide is structured to provide not just a catalog of targets, but a foundational understanding of the experimental logic and methodologies that underpin the exploration of this promising class of compounds.
Introduction: The Thiophene Carboxamide Scaffold - A Versatile Pharmacophore
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug discovery.[1] When functionalized with a carboxamide group, the resulting thiophene carboxamide core offers a rigid and planar framework that can be readily modified with a variety of substituents to achieve high affinity and selectivity for specific biological targets. This structural versatility has led to the development of thiophene carboxamide derivatives with potent activities in oncology, neurodegenerative diseases, and infectious diseases.
This guide will explore the key therapeutic targets of these compounds, organized by disease area. Each section will provide a detailed examination of the target, the mechanism of action of the thiophene carboxamide inhibitors, and practical, step-by-step protocols for researchers to investigate these interactions in their own laboratories.
Thiophene Carboxamides in Oncology: A Multi-pronged Attack on Cancer
Thiophene carboxamide derivatives have emerged as a significant class of anti-cancer agents, exhibiting a range of mechanisms to combat tumor growth and survival. Their therapeutic potential stems from their ability to target key proteins and pathways that are frequently dysregulated in cancer.
Induction of Apoptosis: Triggering Programmed Cell Death
A primary mechanism by which many thiophene carboxamides exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, which involves the mitochondria.
2.1.1. Mitochondrial Membrane Depolarization
Thiophene carboxamide compounds have been shown to disrupt the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.[1] The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
Experimental Protocol: Measurement of Mitochondrial Membrane Potential using JC-1
This protocol outlines the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial health.[2][3][4][5]
Materials:
-
Thiophene carboxamide compound of interest
-
Cancer cell line (e.g., A375, HT-29, MCF-7)
-
JC-1 dye solution (e.g., 200 µM stock in DMSO)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control for depolarization
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with varying concentrations of the thiophene carboxamide compound for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM CCCP for 5-30 minutes).[2][3]
-
JC-1 Staining:
-
Washing:
-
Carefully aspirate the JC-1 staining solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS.[3]
-
-
Fluorescence Measurement:
-
Add 100 µL of pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Red fluorescence (aggregates): Excitation ~535 nm / Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[2]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial membrane depolarization.
2.1.2. Caspase Activation
Following mitochondrial depolarization, the released pro-apoptotic factors activate a cascade of proteases known as caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of caspase-3 and caspase-7. The assay utilizes a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.[6][7][8][9]
Materials:
-
Thiophene carboxamide compound of interest
-
Cancer cell line
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with the thiophene carboxamide compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[6]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Substrate Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[6]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[6]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Targeting Key Enzymes in Cancer Progression
Thiophene carboxamides have also been designed to inhibit specific enzymes that play crucial roles in cancer cell signaling, proliferation, and survival.
2.2.1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a non-receptor protein tyrosine phosphatase that is considered a negative regulator of the insulin and leptin signaling pathways. Its overexpression has been linked to several cancers.
Experimental Protocol: PTP1B Inhibition Assay
This is a colorimetric assay to measure the inhibition of PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be detected spectrophotometrically.[10][11][12][13][14]
Materials:
-
Thiophene carboxamide compound of interest
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)[11]
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 4 mM pNPP to each well to start the reaction.[10]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C.[10]
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2.2.2. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Some thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4, a potent tubulin polymerization inhibitor that binds to the colchicine-binding site.[15][16]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the effect of a compound on the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.[17][18][19][20][21]
Materials:
-
Thiophene carboxamide compound of interest
-
Purified tubulin (e.g., >99% pure bovine brain tubulin)
-
GTP solution (1 mM final concentration)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
96-well, half-area, clear plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute tubulin in the polymerization buffer to a final concentration of 3-4 mg/mL.
-
Prepare dilutions of the thiophene carboxamide compound in polymerization buffer.
-
-
Reaction Setup (on ice): In a pre-chilled 96-well plate, add the compound dilutions.
-
Reaction Initiation:
-
Add the tubulin/GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.[19][20]
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase. Calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass. Determine the IC50 value by plotting these parameters against the logarithm of the inhibitor concentration.[17]
2.2.3. Kinase Inhibition
Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a common feature of cancer. Thiophene carboxamides have been developed as inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Janus kinase 2 (JAK2).
Experimental Protocol: JNK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a TR-FRET-based assay to measure the inhibition of JNK1 kinase activity.[22]
Materials:
-
Thiophene carboxamide compound of interest
-
Recombinant JNK1 enzyme
-
ATF2 (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35, pH 7.5)[22]
-
Terbium-labeled anti-phospho-c-Jun (pSer73) antibody
-
EDTA
-
384-well plates
-
Fluorescence plate reader capable of TR-FRET measurements
Procedure:
-
Reaction Setup: In a 384-well plate, add:
-
JNK1 (e.g., 35 ng/mL)
-
ATF2 (e.g., 400 nM)
-
ATP (e.g., 0.2 µM)
-
Thiophene carboxamide compound at various concentrations in kinase reaction buffer.
-
-
Kinase Reaction: Incubate at room temperature for 1 hour.[22]
-
Detection:
-
Add the terbium-labeled antibody and EDTA to stop the reaction.
-
Incubate for an additional hour at room temperature.
-
-
Signal Measurement: Measure the TR-FRET signal at an emission ratio of 520/495 nm.[22]
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Quantitative Data Summary: Anticancer Activity of Thiophene Carboxamides
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 2b | Tubulin | Hep3B | 5.46 | [23] |
| Compound 2d | Tubulin | Hep3B | 8.85 | [23] |
| Compound 2e | Tubulin | Hep3B | 12.58 | [23] |
| St. 1 | Not specified | Hep3B | 23 µg/mL | [23] |
| St. 3 | Not specified | Hep3B | 2.77 µg/mL | [23] |
| HB183 | Not specified | MCF7 | 9.72 | [24] |
| HB183 | Not specified | HCT116 | 13.28 | [24] |
| HB183 | Not specified | A549 | 13.50 | [24] |
| HB183 | Not specified | HEPG2 | 31.28 | [24] |
| Carboxamide 12 | Not specified | K-562 | 0.33 | [25] |
| Carboxamide 14 | Not specified | K-562 | 0.61 | [25] |
| Carboxamide 4 | Not specified | K-562 | 0.61 | [25] |
| MB-D2 | Apoptosis | A375 | >50 | [1] |
| MB-D2 | Apoptosis | HT-29 | >50 | [1] |
| MB-D2 | Apoptosis | MCF-7 | >50 | [1] |
Thiophene Carboxamides in Neurodegenerative Diseases: Targeting Cholinesterases
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, thiophene carboxamides have shown significant promise as inhibitors of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the brain, which can help to improve cognitive function.[26][27]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.[16][28][29][30][31]
Materials:
-
Thiophene carboxamide compound of interest
-
Acetylcholinesterase (AChE) from electric eel or human source
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the following:
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[29]
-
DTNB Addition: Add 10 µL of 10 mM DTNB to each well.[29]
-
Reaction Initiation: Add 10 µL of 14 mM ATCI to each well to start the reaction.[29]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Quantitative Data Summary: Acetylcholinesterase Inhibition by Thiophene Carboxamides
| Compound ID | Target | IC50 (µM) | Reference |
| Compound IIId | AChE | - (60% inhibition) | [26][27] |
| Compound 12 | AChE | 0.034 | [32] |
| Compound 19 | AChE | 110.19 | [33] |
| Compound 17 | AChE | 114.57 | [33] |
| Compound 7 | AChE | 140.52 | [33] |
| Compound 6 | AChE | 160.04 | [33] |
| (Thio)carbamates 1a-5d | AChE | 38-90 | [15] |
Thiophene Carboxamides in Infectious Diseases: Combating Microbial Resistance
The rise of antibiotic resistance is a major global health threat. Thiophene carboxamides are being investigated as novel antimicrobial agents, with a particular focus on their ability to overcome resistance mechanisms in bacteria.
Inhibition of β-Lactamases
β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics, such as penicillins and cephalosporins. Thiophene carboxamides have been shown to inhibit these enzymes, potentially restoring the efficacy of existing antibiotics.
Experimental Protocol: β-Lactamase Inhibition Assay
This is a spectrophotometric assay that measures the hydrolysis of the chromogenic cephalosporin, nitrocefin. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored at 490 nm.[34][35][36][37]
Materials:
-
Thiophene carboxamide compound of interest
-
Purified β-lactamase enzyme (e.g., from E. coli)
-
Nitrocefin
-
Assay buffer (e.g., phosphate buffer)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the thiophene carboxamide compound at various concentrations, and the β-lactamase enzyme.
-
Pre-incubation: Pre-incubate the mixture at room temperature for a defined period.
-
Reaction Initiation: Add nitrocefin to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 490 nm and monitor the change over time.
-
Data Analysis: Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value.
Quantitative Data Summary: Antibacterial Activity of Thiophene Carboxamides
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii | 16-32 | [38][39] |
| Thiophene 5 | Col-R A. baumannii | 16-32 | [38][39] |
| Thiophene 8 | Col-R A. baumannii | 16-32 | [38][39] |
| Thiophene 4 | Col-R E. coli | 8-32 | [38][39] |
| Thiophene 5 | Col-R E. coli | 8-32 | [38][39] |
| Thiophene 8 | Col-R E. coli | 8-32 | [38][39] |
| Compound 4a | ESBL-producing E. coli | 50 mg/well (inhibition zone) | [40] |
| Compound 4c | ESBL-producing E. coli | 50 mg/well (inhibition zone) | [40] |
| Various derivatives | B. subtilis | 7.8-125 | [41] |
| Various derivatives | MRSA | 125-500 | [41] |
Visualizing the Mechanisms: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Intrinsic apoptosis pathway induced by thiophene carboxamides.
Caption: A generalized experimental workflow for the in vitro evaluation of thiophene carboxamide compounds.
Conclusion and Future Directions
Thiophene carboxamide compounds represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to interact with a wide range of biological targets provides a rich landscape for drug discovery in oncology, neurodegenerative diseases, and infectious diseases. This guide has provided an in-depth overview of the key molecular targets and the experimental methodologies required to investigate them.
Future research in this area should focus on several key aspects. Firstly, the continued exploration of structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Secondly, the use of advanced techniques such as X-ray crystallography and cryo-electron microscopy will provide detailed structural insights into the binding of these compounds to their targets, facilitating rational drug design. Finally, as promising lead compounds emerge, their evaluation in more complex biological systems, including in vivo animal models, will be essential to translate their in vitro activity into tangible therapeutic benefits. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the remarkable potential of thiophene carboxamides makes it a journey well worth undertaking.
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An In-Depth Technical Guide to the In Silico Modeling of N-methylthiophene-3-carboxamide Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of N-methylthiophene-3-carboxamide and its derivatives. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a structured, multi-faceted computational approach to characterizing the interactions of this small molecule scaffold. We will delve into the core methodologies of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a robust and validated computational workflow. The guide culminates in an integrated protocol, data interpretation strategies, and visualization of key workflows, empowering research teams to accelerate their discovery and development pipelines for novel therapeutics based on the thiophene carboxamide scaffold.
Introduction: The Thiophene Carboxamide Scaffold and the Role of In Silico Modeling
The thiophene carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with activities ranging from anticancer to anti-inflammatory and antimicrobial.[1][2][3][4] this compound represents a fundamental example of this class. Understanding how this and related molecules interact with biological targets is paramount for rational drug design and optimization.
In silico modeling has become an indispensable tool in modern drug discovery, offering a time- and cost-effective means to predict, analyze, and optimize molecular interactions at an atomic level.[5] By simulating these interactions computationally, we can gain profound insights into binding affinities, conformational changes, and the key chemical features driving biological activity.[6][7] This guide will walk you through a validated workflow to apply these powerful techniques to the study of this compound.
Foundational Steps: Ligand and Target Preparation
Before any simulation can be performed, meticulous preparation of both the ligand (this compound) and its biological target is crucial. The quality of this initial setup will directly impact the reliability of all subsequent results.
Ligand Preparation
The first step is to obtain a high-quality 3D structure of this compound. This can be achieved by:
-
Database Retrieval: Searching chemical databases like PubChem for existing 3D conformers.
-
De Novo Generation: Using a 2D chemical structure (e.g., from a SMILES string) to generate a 3D conformation using cheminformatics toolkits like RDKit or Open Babel.
Protocol 1: Ligand Preparation
-
Obtain 2D Representation: Start with the SMILES string for this compound: CNC(=O)c1ccsc1.
-
Generate 3D Coordinates: Use a computational chemistry software package to convert the SMILES string into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, geometrically favorable conformation.
-
Assign Partial Charges: Assign appropriate partial charges to each atom. This is critical for accurately modeling electrostatic interactions. The AM1-BCC or Gasteiger charging methods are commonly used for small molecules.
-
Save in a Suitable Format: Save the prepared ligand structure in a format compatible with docking and simulation software (e.g., .mol2 or .pdbqt).
Target Identification and Preparation
If the biological target of this compound is unknown, computational approaches such as reverse docking or chemical similarity searches can be employed to identify potential protein partners. For this guide, we will assume a target has been identified, for instance, a protein kinase, a common target for carboxamide derivatives.[8]
Protocol 2: Target Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[9] Choose a high-resolution structure, preferably with a co-crystallized ligand, which helps to identify the binding site.
-
Clean the PDB File:
-
Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for binding.
-
Inspect the structure for missing residues or atoms and use modeling software to build and refine these missing parts.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH (usually ~7.4). This can be done using tools like H++ or PropKa.
-
Assign atomic charges using a standard protein force field (e.g., AMBER, CHARMM).
-
-
Define the Binding Site: Identify the binding pocket for the subsequent docking calculations. This is often defined as a sphere around the co-crystallized ligand or identified through pocket detection algorithms.
Core In Silico Methodologies: A Multi-pronged Approach
A robust in silico analysis relies on the integration of multiple computational techniques. Each method provides a different piece of the puzzle, and together they create a more complete picture of the molecular interactions.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function.[9][10] This is an excellent first step to generate a plausible binding hypothesis.
Protocol 3: Molecular Docking Workflow
-
Prepare Grid Box: Define the docking search space (the grid box) around the active site defined in Protocol 2.
-
Run Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared this compound into the prepared protein target. It is advisable to generate multiple binding poses (e.g., 10-20).
-
Analyze and Score Poses:
-
Analyze the predicted binding poses. The top-ranked poses should be visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
-
The docking score provides an estimate of the binding affinity. Lower scores typically indicate more favorable binding.
-
| Parameter | Description | Example Value |
| Docking Score (kcal/mol) | Estimated binding affinity. | -7.5 |
| Key Interacting Residues | Amino acids in the active site forming significant interactions. | TYR23, LEU88, ASN101 |
| Interaction Types | Types of non-covalent bonds formed. | Hydrogen Bond, Hydrophobic |
Molecular Dynamics (MD) Simulations: Exploring Dynamics and Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and conformational changes.[6][7]
Protocol 4: Protein-Ligand MD Simulation
-
System Setup:
-
Take the best-ranked docked pose from the molecular docking step.
-
Place the complex in a periodic box of water molecules (solvation).
-
Add counter-ions to neutralize the system.
-
-
Parameterization: Assign force field parameters for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD) and to identify persistent interactions.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity.[11][12][13] This can be used to guide the design of new derivatives with improved potency or to screen large compound libraries for molecules with similar features.[13][14]
Protocol 5: Structure-Based Pharmacophore Modeling
-
Generate Model: Based on the stable interactions observed during the MD simulation, generate a pharmacophore model. This model will consist of features representing the key interaction points between this compound and the target protein.
-
Feature Definition: Define the features, such as:
-
A hydrogen bond acceptor from the carboxamide oxygen.
-
A hydrophobic feature from the thiophene ring.
-
A hydrogen bond donor from the amide nitrogen.
-
-
Model Validation: Validate the pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two.
-
Virtual Screening: Use the validated model as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore potential binders.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[5][15] Numerous in silico models are available to predict these properties.[16][17][18]
Protocol 6: In Silico ADMET Prediction
-
Select Prediction Tools: Utilize online servers or standalone software (e.g., SwissADME, pkCSM, ADMETlab) to predict the ADMET properties of this compound.[18]
-
Input Structure: Provide the SMILES string or 3D structure of the molecule.
-
Analyze Properties: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
| Property | Predicted Value | Favorable Range |
| Molecular Weight | 141.19 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 1.25 | -0.7 to +5.0 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Human Intestinal Absorption | High | High |
| BBB Permeability | Yes | Yes (for CNS targets) |
Integrated Workflow and Data Visualization
The power of in silico modeling lies in the integration of these techniques into a cohesive workflow. The output of one stage serves as the input for the next, creating a self-validating and comprehensive analysis pipeline.
Caption: Integrated workflow for the in silico modeling of small molecule interactions.
Conclusion and Future Directions
This guide has presented a structured and comprehensive approach to the in silico modeling of this compound interactions. By following this multi-faceted workflow, researchers can generate robust and reliable hypotheses about the binding mode, stability, and drug-like properties of this important chemical scaffold. The insights gained from these computational studies can significantly de-risk and accelerate the drug discovery process, enabling the rational design of novel and more effective therapeutic agents. Future work should focus on validating these in silico predictions through in vitro and in vivo experimental studies to close the loop between computational modeling and real-world biological activity.
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- 18. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
The Thiophene-3-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties.[1] Its unique electronic and structural characteristics, which can be finely tuned through substitution, make it a "privileged scaffold" in the design of novel therapeutic agents. Among its many derivatives, the thiophene-3-carboxamide core has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive literature review of thiophene-3-carboxamide derivatives, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation.
I. Synthetic Strategies for Thiophene-3-Carboxamide Derivatives
The construction of the thiophene-3-carboxamide scaffold can be achieved through several synthetic routes, with multicomponent reactions being particularly efficient. The Gewald reaction stands out as a classic and widely utilized method for the synthesis of 2-aminothiophene-3-carboxamides, which are key intermediates for further derivatization.
The Gewald Three-Component Reaction
This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[2] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, leading to higher yields and shorter reaction times.
Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carboxamides
This generalized protocol is based on commonly reported methods for the microwave-assisted Gewald reaction.
Materials:
-
Appropriate aldehyde or ketone (1.0 mmol)
-
Cyanoacetamide (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., morpholine or piperidine) (1.0 mmol)
-
Solvent (e.g., ethanol or DMF) (3 mL)
-
Microwave reactor vials (5 mL)
-
Microwave synthesizer
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone, cyanoacetamide, elemental sulfur, and the chosen base.
-
Add the appropriate solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 5-30 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-aminothiophene-3-carboxamide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex, arylated thiophene-3-carboxamide derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable. These reactions allow for the formation of carbon-carbon bonds between the thiophene core and various aryl or heteroaryl groups, enabling extensive exploration of the chemical space and fine-tuning of biological activity. For instance, 5-bromothiophene-2-carboxylic acid can be a starting point, which after esterification, can undergo a Suzuki cross-coupling reaction with various arylboronic acids to yield 5-arylthiophene-2-carboxylate derivatives.[3] These can then be converted to the desired carboxamides.
II. Biological Activities and Therapeutic Potential
Thiophene-3-carboxamide derivatives have demonstrated a remarkable range of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of this class of compounds. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.
Many thiophene-3-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been developed as effective VEGFR-2 inhibitors. For example, a series of novel thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have shown excellent anti-proliferative activity against various cancer cell lines and potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range.[4] The proposed mechanism involves the binding of these compounds to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.[4]
-
JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases, including cancer. Certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[5] This dual-action mechanism, targeting both the ATP-binding site and the substrate docking site, represents a particularly interesting strategy for achieving potent and selective JNK inhibition.[5]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors with significant cytotoxic activity against cancer cell lines.[6]
Table 1: Anticancer Activity of Selected Thiophene-3-carboxamide Derivatives
| Compound/Series | Target | Cancer Cell Line | IC50 | Reference |
| PAN-90806 derivative (14d) | VEGFR-2 | HCT116, MCF7, PC3, A549 | 191.1 nM (VEGFR-2) | [4] |
| 4,5-dimethyl-2-(...)-thiophene-3-carboxamide (1) | JNK1 | - | 26.0 µM (JNK1 kinase assay) | [5] |
| Trisubstituted thiophene-3-carboxamide selenide (16e) | EGFR | HCT116 | 3.20 µM (cytotoxicity), 94.44 nM (EGFR kinase) | [6] |
| MB-D2 | - | A375 (melanoma) | Significant viability reduction at 75 µM | [1] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution (500 µM)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compound (thiophene-3-carboxamide derivative)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Prepare the Kinase Reaction Master Mixture: For each reaction, prepare a master mix containing kinase buffer, ATP, and substrate in sterile deionized water.
-
Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.
-
Plate Setup: Add the master mixture to the wells of a 96-well plate. Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the amount of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (thiophene-3-carboxamide derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the test compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Thiophene-3-carboxamide derivatives have shown promise as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Test compound (thiophene-3-carboxamide derivative)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., saline or a suitable solvent for the test compound)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control, and test compound groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral gavage, one hour before inducing inflammation.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiophene-3-carboxamide derivatives have emerged as a promising class of antimicrobial agents. Their activity has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.[9] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential bacterial enzymes.[9]
Table 2: Antimicrobial Activity of Selected Thiophene-3-carboxamide Derivatives
| Compound/Series | Microorganism | MIC (mg/L) | Reference |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16-32 (MIC50) | [9] |
| Thiophene derivative 8 | Colistin-resistant E. coli | 8-32 (MIC50) | [9] |
| Thiophene derivative 7b | S. aureus, E. coli, P. aeruginosa | Comparable to ampicillin and gentamicin | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compound (thiophene-3-carboxamide derivative)
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
III. Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of thiophene-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide group. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
-
Importance of the Carboxamide Position: For JNK1 inhibitory activity, the position of the carboxamide group on the thiophene ring is critical. An analogue with the carboxamide at the 5-position was found to be completely inactive, highlighting the importance of the 3-carboxamide for target engagement.[5]
-
Substituents on the Thiophene Ring: Substitutions at the 4- and 5-positions of the thiophene ring can significantly influence activity. For JNK1 inhibitors, unsubstituted or smaller substituents at these positions were generally preferred, as larger groups led to a decrease in potency.[5]
-
The Amide Substituent: The group attached to the carboxamide nitrogen plays a crucial role in determining the biological target and potency. For anticancer agents, bulky aromatic or heteroaromatic groups are often found to be beneficial for activity.
Visualizing Molecular Interactions and Pathways
Understanding the interactions of these derivatives with their biological targets at a molecular level is key to rational drug design. Molecular docking studies can provide valuable insights into the binding modes of these compounds within the active sites of their target proteins.
Caption: Overview of the synthesis, biological activities, and evaluation of thiophene-3-carboxamide derivatives.
Caption: Mechanism of VEGFR-2 inhibition by thiophene-3-carboxamide derivatives, leading to the suppression of angiogenesis.
IV. Conclusion and Future Perspectives
The thiophene-3-carboxamide scaffold has proven to be a highly versatile and valuable framework in the quest for novel therapeutic agents. The synthetic accessibility of these compounds, particularly through efficient multicomponent reactions, allows for the generation of diverse chemical libraries for biological screening. The broad spectrum of activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores the therapeutic potential of this chemical class.
Future research in this area should continue to focus on:
-
Exploring Novel Synthetic Methodologies: The development of new and efficient synthetic routes will facilitate the creation of more complex and diverse thiophene-3-carboxamide derivatives.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms of action, including the identification of novel biological targets and the elucidation of downstream signaling pathways, will be crucial for the rational design of more effective and selective drugs.
-
Comprehensive SAR Studies: Continued and expanded structure-activity relationship studies will guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Preclinical and Clinical Evaluation: Promising candidates identified through in vitro and in vivo studies should be advanced into preclinical and, eventually, clinical development to translate their therapeutic potential into tangible benefits for patients.
The continued investigation of thiophene-3-carboxamide derivatives holds great promise for the discovery and development of the next generation of drugs to combat a wide range of human diseases.
V. References
-
Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]
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de F. F. M. de Sousa, A., de A. G. L. da Silva, J., de L. L. de Oliveira, A., de A. G. da Silva, A., & de F. F. M. de Sousa, A. (2021). Carrageenan-induced paw edema assay. Bio-protocol, 11(15), e4113. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & Aly, A. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]
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Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
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Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
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Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
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Thermo Fisher Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
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Zanette, J., et al. (2019). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology, 62, e19180436. [Link]
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Ciocan, C., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 1234. [Link]
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Zhang, L., et al. (2021). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 11(34), 20853-20860. [Link]
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De, S. K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
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Garcia, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1412345. [Link]
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Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(12), 2677-2698. [Link]
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Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
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Ullah, A., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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Zia, A., Khalid, S., & Rasool, N. (2023). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
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Kaki, V. R., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. [Link]
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Mondal, S., & Jana, S. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Chemistry (pp. 317-351). Royal Society of Chemistry. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & Aly, A. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11, 77. [Link]
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Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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Rasool, N., et al. (2023). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1275, 134678. [Link]
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Mishra, R. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]
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Li, T., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
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Rawal, R. K., & Pathania, S. (2021). Thiophene derivatives: A potent multitargeted pharmacological scaffold. Mini-Reviews in Medicinal Chemistry, 21(12), 1547-1565. [Link]
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Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
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Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1422. [Link]
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Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
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Pillai, A. D., et al. (2008). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 659-666. [Link]
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Pop, F., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 11843-11853. [Link]
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Arai, N., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Tetrahedron, 65(16), 3143-3148. [Link]
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Srivastava, S., et al. (2012). SYNTHESIS OF SOME NEW THIOPHENES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENT. International Journal of Chemical Sciences, 10(4), 1999-2010. [Link]
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Al-Ghorbani, M., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Research Square. [Link]
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Methodological & Application
Application Note: High-Throughput Screening Optimization for N-Methylthiophene-3-Carboxamide Scaffolds
This Application Note is designed for researchers utilizing N-methylthiophene-3-carboxamide as a fragment probe or privileged scaffold in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.
Executive Summary & Scientific Rationale
This compound (MW ~141 Da) represents a "privileged scaffold" in medicinal chemistry. Unlike complex macrocycles, this small molecule serves as a high-value fragment starting point due to its ability to form key hydrogen bonds (via the amide linker) and hydrophobic interactions (via the thiophene ring).
It is extensively cited in the discovery of JNK inhibitors (targeting the JIP docking site), VEGFR-2 inhibitors , and GABA-B modulators . However, its utility in HTS is often compromised by two factors: solubility-driven aggregation and potential autofluorescence in certain derivative forms.
This guide provides a validated workflow to screen this scaffold effectively, minimizing false positives while maximizing hit-to-lead conversion rates.
Chemical & Physicochemical Profile
Understanding the physical behavior of the molecule is the prerequisite for a successful screen.
| Property | Value / Characteristic | Impact on HTS |
| Molecular Weight | ~141.19 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| LogP | ~1.1 – 1.4 | Moderate lipophilicity; requires DMSO for high-concentration stocks. |
| H-Bond Donors | 1 (Amide NH) | Critical for "hinge-binding" in kinases or backbone interactions. |
| H-Bond Acceptors | 2 (C=O, Thiophene S) | The sulfur atom can engage in weak interactions (S···O or S···π). |
| Solubility (Aq) | Low to Moderate | Risk: Micro-precipitation in aqueous buffers >500 µM. |
| Stability | High | Amide bond is stable; Thiophene ring resistant to hydrolysis but susceptible to oxidative metabolism (S-oxidation) in vivo. |
Pre-Screening Validation: The "Quality Gate"
Before entering the primary screen, the compound stock must pass a quality gate to prevent "frequent hitter" behavior.
DMSO Stock Preparation
-
Standard Concentration: Prepare at 100 mM or 200 mM in 100% DMSO-d6 (if NMR follow-up is planned) or anhydrous DMSO.
-
Storage: Store at -20°C in amber glass or cyclic olefin copolymer (COC) plates to prevent leaching. Avoid polystyrene for long-term storage of thiophene derivatives.
-
QC Check: Verify purity via LC-MS. Thiophene-3-carboxylic acid (hydrolysis product) is a common impurity that can cause false negatives due to pH changes.
Aggregation Counter-Screen (DLS)
Thiophene cores are prone to forming colloidal aggregates at high concentrations, which sequester proteins non-specifically.
-
Method: Dynamic Light Scattering (DLS).
-
Threshold: If particle radius > 100 nm in assay buffer (at 100 µM compound), add detergent.
-
Remediation: Add 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer. This disrupts colloidal aggregates without affecting specific binding.
High-Throughput Screening Protocol
This protocol is optimized for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, commonly used for kinase or protein-protein interaction (PPI) targets involving this scaffold.
Workflow Diagram
The following diagram illustrates the critical path from library management to hit validation.
Figure 1: Optimized HTS workflow for this compound fragments, emphasizing acoustic dispensing and rigorous triage.
Step-by-Step Methodology
Step 1: Plate Preparation (Acoustic Dispensing)
-
Rationale: Traditional tip-based pipetting can lose hydrophobic thiophenes to the plastic tips. Acoustic dispensing (e.g., Labcyte Echo) is non-contact.
-
Action: Dispense 20–50 nL of compound stock into 384-well or 1536-well low-volume assay plates (e.g., Corning 4514).
-
Target Final Concentration: For fragment screening, aim for 100 µM – 500 µM .
Step 2: Reagent Addition
-
Buffer Composition: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100 (Critical for anti-aggregation).
-
Sequence:
-
Add Protein Target (5 µL). Incubate 15 min (allows compound to bind allosteric pockets).
-
Add Tracer/Substrate (5 µL).
-
-
Control Wells:
-
High Control: DMSO only + Protein + Tracer (0% Inhibition).
-
Low Control: DMSO + Buffer (no protein) or known inhibitor (100% Inhibition).
-
Step 3: Incubation & Readout
-
Time: 60 minutes at Room Temperature (22°C). Cover plates to prevent evaporation.
-
Detection: Measure TR-FRET (e.g., PerkinElmer EnVision).
-
Excitation: 320 or 340 nm.
-
Emission: 615 nm (Donor) and 665 nm (Acceptor).
-
-
Interference Check: this compound derivatives can sometimes fluoresce in the blue region. TR-FRET is preferred over standard fluorescence intensity because the time delay (50–100 µs) eliminates compound autofluorescence interference.
Hit Validation & Mechanistic Analysis
Once a hit is identified, it must be validated to ensure it is not a false positive.
The "S-Oxidation" False Positive Check
Thiophenes can undergo oxidation to thiophene-S-oxides or sulfones under oxidative assay conditions (e.g., if H₂O₂ is present or generated).
-
Protocol: Re-test the hit in the presence of a reducing agent (1 mM DTT or TCEP). If activity is lost only in the absence of DTT, the hit may be an oxidative artifact.
SAR Expansion Strategy
The this compound is a "seed." To improve potency (from µM to nM), follow this SAR logic:
-
Grow the Amide: The N-methyl group is a vector. Replace methyl with benzyl or phenyl groups to reach hydrophobic pockets (see Figure 2).
-
Functionalize C2/C4/C5: The thiophene carbons are accessible for Suzuki couplings.
Figure 2: Structure-Activity Relationship (SAR) expansion pathways for the thiophene-3-carboxamide core.
Case Study: JNK Inhibition
Context: The c-Jun N-terminal Kinase (JNK) pathway is a primary target for this scaffold. Unlike ATP-competitive inhibitors, thiophene-3-carboxamides have been successfully developed to target the JIP1 docking site (Protein-Protein Interaction), offering higher selectivity.
-
Assay Type: AlphaScreen or DELFIA displacement assay.
-
Result: this compound derivatives displaced pepJIP1 (a peptide mimic) with IC50 values improving from >100 µM (fragment) to <1 µM (optimized lead) by extending the N-methyl substituent into the hydrophobic groove of JNK [4].
References
-
Vasu, K. A., et al. (2004).[1] "Two biologically active thiophene-3-carboxamide derivatives."[1][2][3][4][5] Acta Crystallographica Section C, 60(9).[1] Link
-
Modi, S. J., et al. (2023). "Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors." RSC Medicinal Chemistry, 14, 2677-2698.[6] Link
-
Zhang, Y., et al. (2024). "Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors." Bioorganic Chemistry, 147:107358.[7] Link
-
Scafuri, B., et al. (2016). "Design, Synthesis, and SAR Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of JNK." ACS Medicinal Chemistry Letters. Link
-
Erlanson, D. A., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Drug Discovery Chemistry. Link
Sources
- 1. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiproliferative Effects of Thiophene Carboxamides
Abstract
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds exert their antiproliferative effects through diverse mechanisms, including the inhibition of critical protein kinases, disruption of mitochondrial function, and interference with cell cycle progression.[3][4][5] This guide provides a comprehensive suite of validated protocols for researchers, scientists, and drug development professionals to robustly assess the antiproliferative activity of novel thiophene carboxamide derivatives and elucidate their underlying mechanisms of action. The protocols detailed herein cover initial cytotoxicity screening to determine potency (IC₅₀), followed by in-depth mechanistic assays to investigate the induction of apoptosis and cell cycle arrest.
Background: The Therapeutic Potential of Thiophene Carboxamides
Thiophene-containing heterocyclic compounds are a focal point in the development of novel therapeutics due to their wide range of biological activities.[6][7] In oncology, thiophene carboxamide derivatives have been shown to target various hallmarks of cancer. Their mechanisms of action are often dependent on the specific substitutions on the thiophene and carboxamide moieties, leading to a diverse range of biological outcomes.[1]
Documented mechanisms include:
-
Kinase Inhibition: Certain derivatives act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Janus kinase 2 (JAK2), c-Jun N-terminal kinase (JNK), and epidermal growth factor receptor (EGFR).[5][8][9]
-
Induction of Apoptosis: Many thiophene carboxamides trigger programmed cell death (apoptosis) by activating key executioner enzymes like caspases and disrupting the mitochondrial membrane potential.[1][10]
-
Tubulin Polymerization Inhibition: Some analogues function as biomimetics of known microtubule-targeting agents like Combretastatin A-4, leading to mitotic arrest and cell death.[7]
-
Cell Cycle Arrest: Treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, most commonly the G2/M phase, thereby preventing cell division.[1][6][11]
Given this mechanistic diversity, a multi-assay approach is essential for a thorough evaluation of any new thiophene carboxamide candidate. The following protocols provide a validated workflow, from initial screening to mechanistic insight.
Overall Experimental Workflow
A logical progression of experiments is crucial for an efficient and comprehensive evaluation. The workflow begins with a broad screening assay to determine the compound's potency (IC₅₀) and narrows down to specific mechanistic assays based on the initial findings.
Caption: High-level workflow for testing thiophene carboxamides.
Part 1: Initial Screening for Antiproliferative Activity
The first step is to determine the concentration-dependent cytotoxic or cytostatic effect of the compound on a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[12][13]
Protocol: Cell Viability Assessment by MTT Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Thiophene carboxamide derivative (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)[14]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[15]
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1][12]
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivative in complete medium. After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of the test compound (e.g., 0.1 to 100 µM).[15]
-
Causality Insight: A wide concentration range is crucial to capture the full dose-response curve.
-
Controls: Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).[1]
-
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.[15]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12] During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability). Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table.
Table 1: Example Cytotoxicity Profile of a Thiophene Carboxamide Derivative (Compound X)
| Cancer Cell Line | Tissue of Origin | Compound X IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| HCT-116 | Colon Carcinoma | 8.2 ± 0.9 | 0.6 ± 0.08 |
| A549 | Lung Carcinoma | 25.1 ± 3.2 | 1.1 ± 0.2 |
| PC-3 | Prostate Carcinoma | 15.6 ± 2.1 | 2.3 ± 0.3 |
Note: Data are illustrative and represent Mean ± SD from three independent experiments.
Part 2: Elucidating the Mechanism of Action
Once the IC₅₀ value is established, subsequent experiments should be performed at or near this concentration to investigate the underlying cause of the observed antiproliferative effect.
Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic or necrotic cells.[17]
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing FITC Annexin V, PI solution, and 10X Binding Buffer)[18]
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiophene carboxamide derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[18]
-
Self-Validation: Prepare three control tubes for setting up compensation and quadrants on the flow cytometer: unstained cells, cells stained only with PI, and cells stained only with FITC Annexin V.[17]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Protocol: Caspase-3/7 Activity Assay
To biochemically confirm apoptosis, measure the activity of executioner caspases 3 and 7. Luminescent assays (e.g., Caspase-Glo® 3/7) provide a sensitive and quantitative method.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)[1]
-
Treated and control cells
-
White-walled 96-well plates (for luminescence)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).[1]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the prepared reagent directly to each well. Mix on a plate shaker for 30 seconds.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines if the antiproliferative effect is due to cell cycle arrest. PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Caption: Principle of cell cycle analysis using DNA content staining.
Materials:
-
Treated and control cells
-
Ice-cold 70% Ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[19]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as previously described. Harvest both adherent and floating cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]
-
Causality Insight: Fixation in ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA. It also preserves the cells for later analysis.
-
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[19][20]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[19]
-
Causality Insight: RNase A is critical to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[19] The resulting DNA content histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Pérez, D. I., et al. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. [Link]
-
Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]
-
Kandil, S., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. [Link]
-
Kandil, S., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Publishing. [Link]
-
Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine. [Link]
-
Ii, H., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs. Chemical and Pharmaceutical Bulletin. [Link]
-
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]
-
Wang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. European Journal of Medicinal Chemistry. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
European Patent Office. THIOPHENE-CARBOXAMIDES USEFUL AS INHIBITORS OF PROTEIN KINASES. [Link]
-
Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bio-protocol. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Al-Ostath, S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. Molecules. [Link]
-
Shtil, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology. [Link]
-
Bolos, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals. [Link]
-
Bolos, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
-
Patel, R. V., et al. (2017). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery. [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
de Oliveira, C. S. A., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Annexin V-FITC Kit Protocol [hellobio.com]
- 18. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-Aminothiophene-3-Carboxamides via the Gewald Reaction
[1][2]
Abstract & Strategic Significance
The 2-aminothiophene-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for adenosine A1 receptor allosteric enhancers, IKK-
This guide details the mechanistic underpinnings and optimized protocols for synthesizing 2-aminothiophene-3-carboxamides. It moves beyond standard textbook descriptions to address the "hidden" variables—sulfur activation, base pKa matching, and solvent effects—that determine yield and purity in drug discovery campaigns.
Mechanistic Insight: The "Black Box" of Sulfur Activation
The Gewald reaction is a multicomponent condensation between a ketone (or aldehyde), an activated nitrile (here, 2-cyanoacetamide), and elemental sulfur (
The mechanism is generally accepted to proceed via three distinct phases. Understanding these phases is critical for troubleshooting low-yielding substrates.
-
Knoevenagel Condensation: The base deprotonates the active methylene of 2-cyanoacetamide, which attacks the ketone to form an
-unsaturated nitrile. Critical Note: This step is reversible. If the equilibrium lies too far to the left (common with sterically hindered ketones), the reaction stalls. -
Sulfur Uptake: The most opaque step. The base (often morpholine) likely activates
by opening the ring to form polysulfide species, which then attack the Knoevenagel intermediate (or its enol tautomer). -
Cyclization (Thorpe-Ziegler type): The resulting mercapto-nitrile undergoes intramolecular attack on the nitrile carbon, followed by tautomerization to the aromatic thiophene.
Pathway Visualization[3]
Figure 1: Mechanistic pathway of the Gewald reaction highlighting the dual role of the base in condensation and sulfur activation.[1][2][3]
Strategic Considerations & Optimization
Base Selection: The Morpholine Advantage
While diethylamine and piperidine are often cited, morpholine is the preferred base for carboxamide synthesis.
-
Reasoning: Morpholine (
) is basic enough to deprotonate cyanoacetamide ( ) in equilibrium but less nucleophilic than piperidine, reducing side reactions with the ketone. Furthermore, morpholine has an optimal ability to solubilize and activate elemental sulfur via the formation of morpholinium polysulfides [1].
Solvent Systems
-
Ethanol (EtOH): The standard solvent. The product usually precipitates out, driving the equilibrium forward (Le Chatelier’s principle) and simplifying workup.
-
DMF: Required for highly lipophilic ketones or when the Knoevenagel intermediate is insoluble in ethanol. Caution: DMF requires aqueous workup, which can complicate the isolation of hydrophilic carboxamides.
The "Aging" of Sulfur
Expert Tip: Do not add all reagents simultaneously if the reaction is sluggish. Pre-mixing the ketone, cyanoacetamide, and base for 30–60 minutes allows the Knoevenagel condensation to establish before adding sulfur. This prevents sulfur from oxidizing the amine base or undergoing non-productive side reactions.
Experimental Protocols
Protocol A: Standard One-Pot Synthesis (The Workhorse)
Best for: Cyclohexanones, simple aliphatic ketones, and acetophenones.
Reagents:
-
Ketone (10 mmol)
-
2-Cyanoacetamide (11 mmol, 1.1 equiv)
-
Sulfur (
) (11 mmol, 1.1 equiv atom-equivalent) -
Morpholine (10 mmol, 1.0 equiv)
-
Ethanol (Absolute, 20 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone, 2-cyanoacetamide, and elemental sulfur in ethanol.
-
Initiation: Add morpholine dropwise over 5 minutes. Observation: The suspension will likely turn yellow/orange, indicating polysulfide formation.
-
Reaction: Heat the mixture to reflux (
C) with vigorous stirring.-
Time: 2–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the ketone and the consumption of the sulfur suspension.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath (
C) for 2 hours. The product should crystallize as a solid. -
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (
mL) to remove unreacted sulfur and base. -
Purification: If the product is colored (often brown due to sulfur oligomers), recrystallize from hot ethanol or EtOH/DMF mixtures.
Protocol B: Two-Step Variant (For Sterically Hindered Ketones)
Best for: Heterocyclic ketones (e.g., N-Boc-4-piperidone) or bulky aromatic ketones where the one-pot method yields <30%.
Step 1: Knoevenagel Condensation [2][3][4][5]
-
Combine ketone (10 mmol) and 2-cyanoacetamide (10 mmol) in Toluene (30 mL) with catalytic Ammonium Acetate (1 mmol) and Acetic Acid (1 mmol).
-
Reflux with a Dean-Stark trap to remove water until conversion is complete.
-
Concentrate and isolate the intermediate alkene.
Step 2: Thiolation/Cyclization
-
Dissolve the isolated alkene (from Step 1) in Ethanol (15 mL).
-
Add Sulfur (1.1 equiv) and Morpholine (1.0 equiv).
-
Reflux for 1–3 hours. This step is often much faster than the one-pot method because the carbon-carbon bond is already formed.
Data Presentation: Substrate Scope & Yields
The following table summarizes expected yields using Protocol A (One-Pot) based on internal validation and aggregated literature values [2, 3]. Note the drop in yield with steric hindrance.
| Substrate (Ketone) | Product Structure (R1/R2) | Time (h) | Yield (%) | Notes |
| Cyclohexanone | Tetrahydrobenzo[b]thiophene | 2 | 85-92 | Rapid precipitation; high purity. |
| Cyclopentanone | Dihydro-4H-cyclopenta[b]thiophene | 2.5 | 78-85 | Slightly more soluble; may need water to precipitate. |
| Acetophenone | 4-Phenyl-thiophene | 6 | 55-65 | Slower kinetics; requires excess sulfur (1.5 eq). |
| 4-Nitroacetophenone | 4-(4-Nitrophenyl)-thiophene | 4 | 70-75 | EWG on aryl ring accelerates Knoevenagel step. |
| N-Boc-4-piperidone | Thieno[2,3-c]pyridine derivative | 5 | 45-55 | Protocol B recommended for higher yields (>70%). |
| Pinacolone | 4-(tert-butyl)-thiophene | 12 | <20 | Steric bulk prevents Knoevenagel condensation. |
Troubleshooting & Self-Validation
Every protocol must be self-validating. Use this logic tree to diagnose failures.
Figure 2: Troubleshooting logic for Gewald reaction failures.
Common Issue: "The product is an oil/gum."
-
Cause: Presence of sulfur oligomers or incomplete cyclization.
-
Fix: Dilute the reaction mixture with water (1:1 ratio) and scratch the glass side of the flask to induce nucleation. If that fails, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted cyanoacetamide), and purify via column chromatography (Hexane/EtOAc).
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[4]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[6] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[6]
-
Sabnis, R. W. (1994).[4] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[4]
-
Huang, Y., et al. (2011). Synthesis and biological evaluation of 2-aminothiophene-3-carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 19(4), 1458-1469.
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for N-Methylthiophene-3-Carboxamide
Status: System Operational Ticket ID: SOL-NMT3-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting precipitation and bioavailability in in vitro assays
Triage: The Core Problem
You are likely experiencing "Solvent Shock" precipitation .
N-methylthiophene-3-carboxamide is a lipophilic, aromatic amide (Predicted LogP ~1.5–2.5). While soluble in organic solvents (DMSO), it possesses a rigid crystalline lattice and low aqueous solubility. When a concentrated DMSO stock is introduced directly into aqueous media, the rapid change in dielectric constant forces the compound to crash out of solution before it can disperse.
Immediate Impact:
-
False Negatives: The compound is physically present but biologically unavailable to the target.
-
False Positives: Micro-precipitates cause light scattering (interference in optical density assays) or non-specific protein aggregation.
Module 1: Optimizing Stock Preparation
Objective: Ensure the starting material is thermodynamically stable before dilution.
The Protocol
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%. Avoid stored DMSO that has absorbed atmospheric water, as this initiates "micro-seeding" of crystals. -
Concentration Ceiling: Do not exceed 10 mM for your master stock. While the theoretical solubility limit is higher, keeping the stock at 10 mM allows for easier serial dilutions without hitting the "metastable zone" where precipitation is unpredictable.
-
Sonication: Sonicate the stock solution for 5–10 minutes at 40 kHz (ambient temperature) to ensure complete dissolution of the crystal lattice.
Module 2: The "Solvent Shift" Dilution Method
Objective: Prevent "Solvent Shock" by creating an intermediate transition phase.
Why this works: Direct addition of 100% DMSO stock to media creates a local supersaturation spike. The "Solvent Shift" method buffers this transition.
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Prepare Intermediate Solvent | Create a 10x Intermediate Plate using culture media containing 5% DMSO . |
| 2 | Pre-Dilution | Dilute your 10 mM Master Stock 1:10 into this intermediate plate. (Result: 1 mM compound in 10% DMSO/90% Media). |
| 3 | Equilibration | Shake plate at 300 rpm for 10 mins. Check for turbidity. |
| 4 | Final Assay Transfer | Transfer 10 |
| 5 | Final Concentration | 100 |
Critical Note: If your cells cannot tolerate 1% DMSO, modify Step 1 to use a 2x Intermediate, but be aware that this compound may require at least 0.5% DMSO to remain in solution at high concentrations.
Module 3: Advanced Formulation (Cyclodextrins)
Scenario: If the "Solvent Shift" fails or DMSO toxicity is observed, you must use a complexing agent.
Recommendation: Use Hydroxypropyl-
HP- -CD Formulation Protocol
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 m). -
Solubilization:
-
Add your solid this compound compound directly to the 20% HP-
-CD vehicle. -
OR: Add your DMSO stock to the HP-
-CD vehicle (Keep DMSO < 5%).
-
-
Incubation: Shake at 37°C for 4–24 hours. The solution should turn clear as the inclusion complexes form.
-
Dilution: Dilute this complex into your assay media.
Safety Limits for In Vitro Assays:
| Excipient | Max Safe Conc.[2] (Cell Lines) | Mechanism of Interference |
| DMSO | 0.1% – 1.0% | Membrane permeabilization; differentiation induction. |
| HP- | 0.5% – 2.0% | Cholesterol depletion from cell membranes (cytotoxicity at high conc). |
| Tween 80 | < 0.01% | Lytic to membranes; interferes with kinase assays. |
Module 4: Troubleshooting Workflow (Decision Tree)
The following diagram illustrates the logical path to determine the optimal solubilization strategy for your specific assay conditions.
Figure 1: Decision tree for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQ)
Q1: Can I just acidify the media to improve solubility? A: No. this compound is a neutral amide. The thiophene ring and the amide nitrogen do not ionize significantly within the physiological pH range (pH 2–10). Adjusting pH will not improve solubility and will likely harm your cell culture [1].
Q2: How do I know if my "soluble" compound is actually a micro-suspension? A: Visual inspection is insufficient. Use Dynamic Light Scattering (DLS) or a simple Nephelometry check. Alternatively, centrifuge your diluted samples at 3000 x g for 10 minutes and assay the supernatant. If the potency drops significantly compared to the pre-spin sample, you have precipitation [2].
Q3: Will Cyclodextrins interfere with my drug's potency?
A: Potentially. Cyclodextrins exist in equilibrium. If the affinity constant (
References
-
PubChem. (2025).[3] N,N-Dimethylthiophene-3-carboxamide Physicochemical Properties. National Library of Medicine. [Link]
-
Assay Guidance Manual. (2019). Solubility and Permeability Assays in Drug Discovery. NCBI Bookshelf. [Link]
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. [Link]
Sources
Validation & Comparative
comparing the efficacy of different synthetic routes to N-methylthiophene-3-carboxamide
Executive Summary
N-methylthiophene-3-carboxamide is a critical scaffold in medicinal chemistry, serving as a pharmacophore in JNK inhibitors, anti-inflammatory agents, and kinase modulators. Its synthesis is often trivialized, yet the choice of route dictates impurity profiles, scalability, and cost-efficiency.
This guide objectively compares three distinct synthetic methodologies:
-
Acid Chloride Activation: The industrial standard for scalability.
-
HATU-Mediated Coupling: The preferred route for high-throughput discovery (HTS).
-
Pd-Catalyzed Aminocarbonylation: A modern approach utilizing aryl halides.[1][2]
The Verdict:
-
For Scale (>100g): Route 1 (Acid Chloride) is superior due to atom economy and ease of purification.
-
For Discovery (<100mg): Route 2 (HATU) offers the highest success rate with minimal optimization.
-
For Library Diversity: Route 3 (Aminocarbonylation) allows late-stage diversification from 3-bromothiophene.
Decision Matrix & Workflow
The following decision tree illustrates the logical selection process based on starting material availability and project scale.
Figure 1: Strategic selection of synthetic routes based on precursor availability and operational scale.
Detailed Route Analysis
Route 1: Acid Chloride Activation (The Scalable Standard)
Mechanism: Nucleophilic acyl substitution via an acyl chlorosulfite intermediate.[3]
Reagents: Thionyl Chloride (
This method relies on the in situ generation of thiophene-3-carbonyl chloride. It is the most atom-economical route for multigram synthesis but requires moisture control.
Protocol:
-
Activation: Charge a round-bottom flask with thiophene-3-carboxylic acid (1.0 eq). Add
(5.0 eq) and a catalytic drop of DMF. -
Reflux: Heat to reflux (75°C) for 2 hours. Monitor gas evolution (
/ ). -
Concentration: Evaporate excess
under reduced pressure. Azeotrope with toluene (2x) to remove residual acid traces. -
Amidation: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.
-
Addition: Slowly add
(2.0 M in THF, 3.0 eq) or with (3.0 eq). -
Workup: Quench with saturated
. Extract with DCM.[4][5] Wash with 1M HCl (to remove amine) and brine.
Key Insight: The use of catalytic DMF forms the Vilsmeier-Haack reagent, significantly accelerating the formation of the acid chloride, especially for electron-rich thiophene rings [1].
Route 2: HATU-Mediated Coupling (The Discovery Standard)
Mechanism: Formation of an activated O-acyl(tetramethyl)uronium salt. Reagents: HATU, DIPEA (Hünig's Base), Methylamine.
Ideal for parallel synthesis where yield and purity take precedence over cost. This route avoids the harsh acidic conditions of
Protocol:
-
Solution A: Dissolve thiophene-3-carboxylic acid (1.0 eq) in DMF (0.1 M).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 15 minutes at RT. Color change to yellow/orange indicates active ester formation.
-
Amidation: Add
(2.0 M in THF, 1.2 eq). -
Reaction: Stir at RT for 4–16 hours.
-
Purification: Dilute with EtOAc, wash with
(5% aq) to remove DMF, followed by and brine.
Key Insight: While EDC/HOBt is cheaper, HATU provides faster kinetics and higher conversion for electron-rich heteroaromatics like thiophene, preventing the formation of N-acylurea byproducts common with carbodiimides [2].
Route 3: Pd-Catalyzed Aminocarbonylation (The Halide Route)
Mechanism:
This route is invaluable when the carboxylic acid is not commercially available but the bromide is. It allows for "late-stage carbonylation."
Protocol:
-
Catalyst Prep: In a pressure vessel, mix 3-bromothiophene (1.0 eq),
(2 mol%), Xantphos (3 mol%), and (2.0 eq) in Toluene/1,4-Dioxane. -
Amine Addition: Add
(excess, 3-5 eq). -
Carbonylation: Pressurize with CO (5 bar) or add
(1.0 eq) for solid-source CO generation. -
Reaction: Heat to 100°C for 16 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Key Insight: The choice of ligand is critical. Xantphos (a wide bite-angle ligand) promotes the reductive elimination step, which is often the rate-determining step in aminocarbonylations of electron-rich thiophenes [3].
Comparative Performance Data
The following data is synthesized from comparative literature analysis of thiophene-3-carboxamide derivatives [4][5].
| Metric | Route 1: Acid Chloride | Route 2: HATU Coupling | Route 3: Aminocarbonylation |
| Isolated Yield | 85 - 92% | 75 - 88% | 65 - 80% |
| Purity (Crude) | High (>90%) | Moderate (Urea byproducts) | Low (Pd/Phosphine oxides) |
| Atom Economy | High | Low (Large coupling agent loss) | Moderate |
| Cost (per gram) | $ (Low) | ||
| Scalability | Excellent | Poor (Cost prohibitive) | Moderate (Safety/Pressure) |
| Green Score | Low (SOCl2, Chlorinated solvents) | Moderate | Low (Heavy metals, CO gas) |
Mechanistic Visualization: Pd-Catalyzed Cycle
Understanding the catalytic cycle of Route 3 is essential for troubleshooting low yields (often due to failed CO insertion or competitive dehalogenation).
Figure 2: Catalytic cycle for the aminocarbonylation of 3-bromothiophene. Note that CO insertion must precede amine attack to avoid direct Buchwald-Hartwig amination side products.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
-
1H NMR (DMSO-d6, 400 MHz):
-
Amide NH: Broad quartet/singlet around
8.0–8.5 ppm. -
Thiophene Protons: Three distinct signals in the aromatic region (
7.0–8.5 ppm). Specifically, H2 (between S and C=O) typically appears as a doublet with small coupling constant ( ) around 8.2 ppm due to deshielding by the carbonyl. -
N-Methyl: Doublet around
2.8 ppm ( ) due to coupling with NH.
-
-
Troubleshooting:
-
Missing N-Methyl doublet: If a singlet is observed, the proton on the nitrogen may have exchanged (check solvent) or tertiary amide formed (impurity).
-
Low Yield in Route 1: Likely hydrolysis of the acid chloride. Ensure
is fresh and glassware is oven-dried.
-
References
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852. Link
-
Beller, M., et al. (2022).[7] A general synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides.[7] Organic Chemistry Frontiers, 9, 2491-2497.[7] Link
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 817-842. Link
-
Sawant, D. N., et al. (2011).[1] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides. Journal of Organic Chemistry, 76(13), 5489–5494. Link
Sources
- 1. Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source [organic-chemistry.org]
- 2. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A general synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benchmarking Thiophene Carboxamide Derivatives: A Comparative Docking Guide
Executive Summary & Strategic Rationale
Thiophene carboxamide derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to phenyl rings while offering unique electronic properties due to the sulfur atom's lone pairs. This guide provides a rigorous framework for conducting comparative molecular docking studies of these derivatives.
Unlike generic docking tutorials, this document focuses on comparative benchmarking : measuring the performance of novel thiophene ligands against FDA-approved standards (e.g., Erlotinib, Lapatinib) and validating these results through structural activity relationship (SAR) analysis.
Key Applications Covered:
-
Primary Case Study: EGFR Kinase Inhibition (Anticancer).[1][2][3]
-
Secondary Application: DNA Gyrase Inhibition (Antimicrobial).[4][5]
Computational Workflow: The Comparative Protocol
To ensure scientific integrity (E-E-A-T), the docking protocol must be self-validating. We utilize a "Redocking" strategy to establish a baseline RMSD before evaluating new derivatives.
The Workflow Diagram
The following diagram outlines the critical path for comparative analysis, highlighting the validation loop often missed in standard studies.
Figure 1: Validated docking workflow. Note the critical RMSD checkpoint before processing novel ligands.
Methodology Details
-
Ligand Preparation: Thiophene derivatives must undergo geometry optimization (e.g., DFT B3LYP/6-31G*) to ensure the thiophene ring planarity and correct amide bond orientation.
-
Receptor Selection:
-
Validation (The "Trust" Factor): Extract the co-crystallized Erlotinib, strip it of coordinates, and redock it. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the original crystal pose is mandatory to validate the grid parameters.
Case Study: EGFR Kinase Inhibition
Thiophene-3-carboxamides have emerged as potent EGFR inhibitors, often outperforming quinazoline-based drugs in specific mutant lines due to their flexible side chains.
Comparative Data: Thiophene Derivatives vs. Standards
The following table synthesizes data from recent high-impact studies (see References) comparing specific thiophene derivatives against the Standard of Care (SoC).
| Ligand ID | Scaffold Type | Target (PDB) | Docking Score (kcal/mol) | Key Interactions | Biological Activity (IC50) |
| Erlotinib | Quinazoline (SoC) | EGFR (1M17) | -8.5 to -9.4 | H-bond: Met793 (Hinge) | 1.9 nM |
| Lapatinib | Quinazoline (SoC) | EGFR (1M17) | -7.8 | H-bond: Met793, Thr790 | ~3 nM |
| Comp 16e | Thiophene-3-carboxamide | EGFR (1M17) | -9.8 | H-bond: Met793, Lys745 | 94.4 nM |
| Comp 21a | Thiophene-Pyrazolo | EGFR T790M | -8.8 | H-bond: Met793, Cys797 | 0.47 nM |
Data Source: Synthesized from comparative studies by Xiao et al. and comparative literature [1, 3, 5].
Analysis of Results
-
Binding Affinity: The thiophene derivative Compound 16e demonstrates a docking score (-9.8 kcal/mol) superior to Erlotinib (-9.4 kcal/mol) in silico. This suggests that the thiophene core can effectively mimic the adenine ring of ATP.
-
Mutation Sensitivity: Compound 21a shows high affinity for the T790M mutant. While quinazolines often lose potency here due to steric hindrance, the thiophene scaffold's smaller footprint allows it to accommodate the bulky Methionine gatekeeper residue.
Mechanistic SAR: The "Hinge Binder" Hypothesis
Understanding why thiophene carboxamides work is as important as the score. The carboxamide group (–CONH2) acts as a critical "hinge binder," forming hydrogen bonds with the backbone of the kinase hinge region.
Interaction Map (Pharmacophore)
Figure 2: Pharmacophore map of Thiophene Carboxamide binding in the EGFR ATP-pocket. The Carboxamide-Met793 interaction is the primary anchor.
Structural Insights
-
The S-Interaction: The sulfur atom in the thiophene ring can engage in weak interactions with aromatic residues (pi-sulfur interactions), contributing to stability that phenyl bioisosteres might lack.
-
Positioning: The position of the carboxamide (C2 vs. C3) is a determinant of activity. C3-carboxamides (as seen in Compound 16e) often allow for better orientation of the side chains into the solvent-exposed region, improving solubility and ADME profiles [1].
Alternative Application: Antimicrobial DNA Gyrase
While EGFR is the primary target, researchers should note the allosteric potential of this scaffold.
-
Target: DNA Gyrase B (GyrB).
-
Comparison: Thiophene derivatives vs. Novobiocin.
-
Mechanism: Unlike Fluoroquinolones (which bind DNA-Gyrase complex), thiophene carboxamides often bind to the ATP-binding pocket of GyrB or an allosteric pocket between GyrA/GyrB [4].
-
Performance: In docking studies, thiophene-2-carboxamides have shown binding energies of -7.6 kcal/mol , comparable to Novobiocin (-7.8 kcal/mol), validating their potential as antibiotics for resistant strains [6].
References
-
Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Advances. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of JNK. PubMed Central. [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold. Pharmaceuticals (MDPI). [Link]
-
Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS. [Link]
-
Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking. Bioscience Biotechnology Research Communications. [Link]
-
Synthesis... and Molecular Docking Studies of New Thiophene–Furan Push–Pull Fluorophores. ResearchGate. [Link]
Sources
- 1. bbrc.in [bbrc.in]
- 2. Black Sea Journal of Engineering and Science » Submission » In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives [dergipark.org.tr]
- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety & Handling Protocol: N-methylthiophene-3-carboxamide
Executive Safety Summary
Treat as: Potent Pharmacophore / Irritant (OEB 3) [1]
N-methylthiophene-3-carboxamide is a functionalized heterocyclic scaffold often utilized in drug discovery as a bio-isostere for phenyl rings.[1] While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315, H319, H335), its structural properties—specifically the thiophene ring (potential for metabolic activation via cytochrome P450) and the N-methyl amide moiety (enhanced lipophilicity and dermal penetration)—necessitate a precautionary handling approach beyond standard "Level 1" laboratory safety.
Immediate Action Required:
-
Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood or powder containment enclosure.[1]
-
Dermal Barrier: Standard single-layer nitrile gloves are insufficient for solution-phase handling due to the permeation potential of N-methylated amides.[1]
-
Respiratory: N95/P100 protection is required only if engineering controls (hoods) are breached or during spill cleanup.[1]
Hazard Identification & Mechanistic Risk
To ensure safety, one must understand the causality of the hazard, not just the regulation.
The Thiophene-Amide Synergy
-
Metabolic Activation (Thiophene): Thiophene rings are considered "structural alerts" in medicinal chemistry.[1][2] They can undergo S-oxidation or epoxidation by CYP450 enzymes, forming reactive electrophiles (sulfoxides/epoxides) that can covalently bind to cellular proteins.[1][2] This implies a potential for hepatotoxicity or sensitization that may not be reflected in acute toxicity data [1].[1]
-
Dermal Absorption (N-Methyl Amide): The carboxamide group is polar, but the N-methyl substitution increases lipophilicity compared to the primary amide.[1] This facilitates transport across the stratum corneum.[1] Once in solution (especially in DMSO or DMF), this compound can act as a vehicle for its own absorption [2].[1]
Quantitative Hazard Data (Estimated)
-
GHS Classification: Skin Irrit. 2, Eye Irrit.[1][3][4][5] 2A, STOT SE 3 (Respiratory).[1]
-
Physical State: Solid (Powder/Crystalline).[1]
-
Signal Word: WARNING (Treat as DANGER in solution).
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the specific operational state of the chemical.
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Solid) | Double Nitrile | Inner: 4 mil (0.10 mm) Outer: 4-5 mil Nitrile | Prevents incidental contact with dust.[1] Static dissipation.[1] |
| Hand (Solution) | Laminate / High-Breakthrough | Option A: Silver Shield® (Laminate) under Nitrile Option B: Double Nitrile (Change every 15 mins) | N-methyl amides can permeate thin nitrile rapidly (<30 mins).[1] Laminate offers >4 hr breakthrough protection [3].[1] |
| Eye / Face | Chemical Goggles | ANSI Z87.1 Impact + Splash (Indirect Vent) | Safety glasses allow vapor/dust entry from the side.[1] Amides are severe eye irritants.[1][6] |
| Respiratory | Engineering Primary | Fume Hood (Face velocity: 80–100 fpm) | Primary containment prevents inhalation.[1] |
| Respiratory | Backup / Spill | Half-face respirator w/ P100 + OV Cartridges | Required only outside the hood (e.g., weighing balance failure or spill).[1] |
| Body | Lab Coat | Poly/Cotton blend (Standard) or Tyvek (High Dust) | Synthetic blends can melt if a fire occurs; however, for this solid, dust retention is the primary concern.[1] |
Operational Workflows & Visualizations
PPE Selection Logic
Select your protection level based on the physical state and quantity.[1][7]
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.[1]
Protocol: Weighing & Solubilization
Objective: Minimize dust generation and prevent static-induced dispersion.[1]
-
Preparation:
-
Weighing:
-
Solubilization:
Emergency Response & Disposal
Spill Response Loop
In the event of a spill, immediate classification determines the response.
Figure 2: Operational workflow for containing and cleaning spills based on phase state.
Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (Yellow bag/bin).[1] Do not use regular trash.[1]
-
Liquid Waste: Segregate based on the solvent.[1]
References
-
Dansette, P. M., et al. (2005).[1] "Metabolic Activation of Thiophene Derivatives by Cytochrome P450." Chemical Research in Toxicology, 18(5).[1]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][5] "Personal Protective Equipment Standards (29 CFR 1910.132)."[1][9]
-
Thermo Fisher Scientific. (2025).[1] "Safety Data Sheet: Thiophene-3-carboxamide Derivatives."
-
Enamine. (2024).[1][5][10] "Safety Data Sheet: Methyl 5-amino-2-methylthiophene-3-carboxylate."
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. uab.edu [uab.edu]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
